2,4,6-Trichlorophenylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-trichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULHANRBCQBHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2724-66-5 (mono hydrochloride), 63133-79-9 (sulfate salt), 71965-09-8 (sulfate (1:1) salt) | |
| Record name | 2,4,6-Trichlorophenylhydrazine | |
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DSSTOX Substance ID |
DTXSID5063780 | |
| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |
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Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-12-4 | |
| Record name | (2,4,6-Trichlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Trichlorophenylhydrazine | |
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| Record name | 5329-12-4 | |
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| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |
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| Record name | Hydrazine, (2,4,6-trichlorophenyl)- | |
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| Record name | 2,4,6-trichlorophenylhydrazine | |
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| Record name | 2,4,6-Trichlorophenylhydrazine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ARF2RVG9W | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine (CAS 5329-12-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4,6-trichlorophenylhydrazine (CAS 5329-12-4). It is a valuable intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of derivatives with notable biological activities. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and a key biological assay, and visualizations of experimental workflows to support research and development activities.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, and a hydrazine group. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5329-12-4 | [2] |
| Molecular Formula | C₆H₅Cl₃N₂ | [2] |
| Molecular Weight | 211.48 g/mol | [2] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 343.65 °C (estimate) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in acetone and benzene. Insoluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2,4,6-trichloroaniline followed by a reduction step. The following is a generalized experimental protocol based on established chemical principles.
Experimental Protocol: Synthesis from 2,4,6-Trichloroaniline
Materials:
-
2,4,6-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Suitable organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Diazotization:
-
Dissolve 2,4,6-trichloroaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.
-
After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Make the reaction mixture alkaline by the slow addition of a sodium hydroxide solution.
-
The crude this compound will precipitate.
-
Collect the precipitate by filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum.
-
Diagram 1: Synthesis Workflow of this compound
Caption: A generalized workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5]
Experimental Protocol: Synthesis of Pyrazole Derivatives
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid or another suitable solvent
-
Ethanol for recrystallization
Procedure:
-
Condensation Reaction:
-
Dissolve this compound in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude pyrazole derivative.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.
-
Dry the final product under vacuum.
-
Diagram 2: Synthesis of Pyrazole Derivatives
Caption: A workflow for the synthesis of pyrazole derivatives.
Biological Activity of Derivatives
While information on the biological activity of this compound itself is limited, its hydrazone derivatives have been synthesized and evaluated for their potential therapeutic properties. A notable area of investigation is their antiglycation activity.
In Vitro Antiglycation Activity of 2,4,6-Trichlorophenyl Hydrazones
A study on a series of 2,4,6-trichlorophenyl hydrazones demonstrated their potential to inhibit the glycation of proteins in vitro.[6][7] Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other age-related diseases.
Table 2: In Vitro Antiglycation Activity of Selected 2,4,6-Trichlorophenyl Hydrazones
| Compound | IC₅₀ (µM) | Standard (Rutin IC₅₀ in µM) | Reference |
| Compound 14 | 27.2 ± 0.00 | 70 ± 0.50 | [6][7] |
| Compound 18 | 55.7 ± 0.00 | 70 ± 0.50 | [6][7] |
The results indicate that certain 2,4,6-trichlorophenyl hydrazone derivatives exhibit potent antiglycation activity, with IC₅₀ values significantly lower than that of the standard inhibitor, rutin.[6][7]
Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Glycation Assay
The following is a generalized protocol for assessing the antiglycation activity of compounds.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate buffer (pH 7.4)
-
Test compounds (2,4,6-trichlorophenyl hydrazones) dissolved in a suitable solvent (e.g., DMSO)
-
Aminoguanidine (as a positive control)
-
Sodium azide (as a preservative)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare reaction mixtures containing BSA, glucose (or fructose), and phosphate buffer.
-
Add the test compounds at various concentrations to the respective wells.
-
Include a positive control (aminoguanidine) and a negative control (without any inhibitor).
-
Add sodium azide to prevent microbial growth.
-
-
Incubation:
-
Incubate the plate at 37 °C for a specified period (e.g., 7 days).
-
-
Measurement of AGEs Formation:
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence spectrophotometer. The fluorescence intensity is indicative of the formation of fluorescent AGEs.
-
-
Data Analysis:
-
Calculate the percentage inhibition of glycation for each concentration of the test compound compared to the negative control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the glycation process.
-
Diagram 3: In Vitro Antiglycation Assay Workflow
Caption: A generalized workflow for the in vitro antiglycation assay.
Characterization
The structural elucidation and confirmation of this compound and its derivatives are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as N-H and C-N bonds.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Safety and Handling
This compound is classified as harmful and an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly pyrazoles. Its derivatives have shown promising biological activities, such as antiglycation potential, highlighting its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development involving this compound. Researchers should adhere to strict safety protocols when handling this chemical.
References
- 1. US4772747A - Preparation of this compound - Google Patents [patents.google.com]
- 2. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorophenylhydrazine is a halogenated aromatic hydrazine that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature, arising from the hydrazine moiety and the chlorinated phenyl ring, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities exhibited by its derivatives, thereby highlighting its significance in the field of drug discovery and development.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with three chlorine atoms at positions 2, 4, and 6, and a hydrazine group at position 1. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Cl₃N₂ | [2] |
| Molecular Weight | 211.48 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point (estimated) | 343.65 °C | [1] |
| Flash Point | 119.2 °C | [1] |
| Density (estimated) | 1.6776 g/cm³ | [1] |
| pKa (predicted) | 3.80 ± 0.33 | [1] |
| Solubility | Soluble in acetone and benzene (0.1 g/mL, clear). Insoluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features |
| ¹H NMR | Data available, refer to spectral databases. |
| ¹³C NMR | Data available, refer to spectral databases. |
| IR Spectroscopy | Data available, refer to spectral databases. |
| Mass Spectrometry | Data available, refer to spectral databases. |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves a multi-step synthesis starting from aniline.[3]
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Chlorination of Aniline: Aniline is chlorinated to produce 2,4,6-trichloroaniline.[3]
-
Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.[3]
-
Reduction: The diazonium salt is reduced by treatment with an alkali sulfite, yielding a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.[3]
-
Decomposition: The sulfamic acid salt is decomposed using an acid to form a hydrazinium salt (e.g., chloride or sulfate).[3]
-
Conversion: Finally, the hydrazinium salt is converted to this compound.[3]
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of this compound and its derivatives.
HPLC Method for Hydrazine Compounds:
A reverse-phase HPLC method can be employed for the analysis of hydrazine compounds.[4]
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]
-
Detection: UV detector or Mass Spectrometer.
This method is scalable and can be adapted for preparative separation to isolate impurities.[4]
Role in Drug Discovery and Biological Activities of Derivatives
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its derivatives, particularly hydrazones, have demonstrated a wide range of biological activities, making this scaffold of significant interest to drug development professionals.
Antifungal and Antibacterial Activity
Hydrazone derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown that various hydrazones exhibit potent antifungal and antibacterial activities.[5][6] The mechanism of action for some antifungal hydrazones is believed to involve the disruption of fungal cell respiration and energy production.[1]
Anticancer Activity and Signaling Pathways
Derivatives of this compound have shown promise as anticancer agents. For instance, a small molecule synthesized from a related trichlorophenylamine structure, 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), has demonstrated anti-bladder cancer activity.[2]
Mechanism of Action:
SYD007 exerts its cytotoxic effects by inducing apoptosis and arresting the cell cycle in bladder cancer cells.[2] Mechanistically, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[2] SYD007 down-regulates the total IGF-1R level, which in turn suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[2] This inhibition of the IGF-1R/STAT3 signaling pathway is a key contributor to its anti-bladder cancer effects.[2]
Signaling Pathway: Inhibition of IGF-1R/STAT3 by a 2,4,6-Trichlorophenyl Derivative
Caption: SYD007 inhibits bladder cancer cell growth by targeting the IGF-1R/STAT3 signaling pathway.
Conclusion
This compound is a chemical intermediate with well-defined physical and chemical properties. Its true value in the context of drug discovery lies in its utility as a scaffold for generating novel bioactive molecules. The diverse pharmacological activities, including antimicrobial and anticancer effects, exhibited by its derivatives underscore the importance of this compound in medicinal chemistry research. The elucidation of specific mechanisms of action, such as the inhibition of the IGF-1R/STAT3 pathway by a derivative, provides a strong rationale for the continued exploration of this compound-based compounds in the development of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the synthetic versatility and biological potential of this important molecule.
References
- 1. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4772747A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans [mdpi.com]
- 6. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,6-Trichlorophenylhydrazine
This technical guide provides a comprehensive overview of 2,4,6-Trichlorophenylhydrazine, a significant chemical intermediate in the pharmaceutical and dye industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Compound Data
This compound is a white crystalline powder.[1] It is soluble in solvents like acetone and alcohol, but insoluble in water.[1] Key quantitative data for this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₅Cl₃N₂ | [1][2][3][4] |
| Molecular Weight | ~211.48 g/mol | [2][3][4][5] |
| CAS Registry Number | 5329-12-4 | [2][3] |
| Melting Point | 140-142 °C | [1][6] |
| Boiling Point (estimate) | 343.65 °C | [1][6] |
| Density (estimate) | 1.6776 g/cm³ | [1][6] |
| Flash Point | 119.2 °C | [1] |
| pKa (Predicted) | 3.80 ± 0.33 | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. One established method involves the reaction of phenylhydrazine with a dicarboxylic anhydride, followed by chlorination and subsequent liberation of the final product with a base.[7]
Experimental Protocol: Synthesis from Phenylhydrazine and Phthalic Anhydride
This protocol is based on a patented synthesis method.[7]
Step 1: Formation of N-(Anilino)phthalimide
-
Prepare a stirred slurry of phthalic anhydride (37.7 g) in acetic acid (175 mL) within a 500-mL, three-necked flask.
-
Add phenylhydrazine (25.0 g) dropwise. The exothermic reaction will raise the temperature from approximately 20°C to 38°C.
-
Heat the resulting yellow solution to 95°-100°C and maintain this temperature for three hours.
-
Cool the mixture to 20°C to yield the N-(anilino)phthalimide intermediate.
Step 2: Chlorination
-
To the reaction mixture from Step 1, add a chlorinating agent. The patent does not specify the exact agent and conditions in the provided example but describes the general process of chlorinating the intermediate. The chlorination step targets the 2, 4, and 6 positions of the phenyl ring to form N-(2,4,6-trichloroanilino)dicarboximide.
Step 3: Liberation of this compound
-
React the N-(2,4,6-trichloroanilino)dicarboximide intermediate with a suitable base to liberate the this compound. The reaction can be carried out in an aqueous phase with an alkali metal compound or in an inert organic solvent if using a nitrogen-containing base.
-
Heat the reaction mixture to at least 50°C, preferably between 80°C and 100°C, to complete the reaction.
-
The final product, this compound, can be recovered and purified as an essentially pure solid.
The overall workflow for the synthesis of this compound is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various organic compounds.[1]
-
Pharmaceuticals: It is a building block in the creation of more complex molecules with potential therapeutic properties. For instance, it is used in the synthesis of novel hydrazone-containing heterocycles, which are being investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[8]
-
Dyes: This compound is also utilized in the manufacturing of dyes.[1]
The reactivity of the hydrazine group allows it to be a versatile reagent in forming various chemical bonds, making it a valuable component in the drug discovery and fine chemical synthesis pipelines.
References
- 1. This compound [chembk.com]
- 2. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 3. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | 5329-12-4 [chemicalbook.com]
- 6. This compound CAS#: 5329-12-4 [m.chemicalbook.com]
- 7. US4772747A - Preparation of this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Navigating the Risks: A Technical Guide to the Safe Handling and Storage of 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
2,4,6-Trichlorophenylhydrazine is a chlorinated aromatic hydrazine derivative utilized in various research and development applications, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its reactive nature, coupled with its toxicological profile, necessitates stringent safety protocols to protect laboratory personnel and the environment. This in-depth technical guide provides comprehensive procedures for the safe handling, storage, and disposal of this compound, addressing the core requirements of laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.
Table 1: GHS Hazard Classification for this compound [1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Primary Hazards:
-
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2]
-
Irritation: Causes significant irritation to the skin, eyes, and respiratory tract.[1][2]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physicochemical Data of this compound [3][4][5]
| Property | Value |
| Molecular Formula | C₆H₅Cl₃N₂ |
| Molecular Weight | 211.48 g/mol |
| Appearance | White to light yellow crystalline powder[3][4] |
| Melting Point | 140-143 °C[2] |
| Boiling Point | 343.65 °C (rough estimate)[3][5] |
| Flash Point | 119.2 °C[3] |
| Density | 1.6776 g/cm³ (rough estimate)[3][5] |
| Solubility | Soluble in acetone and benzene (0.1 g/mL, clear). Insoluble in water.[3][4][5] |
| Vapor Pressure | 0.00574 mmHg at 25°C[3] |
Toxicological Information
Safe Handling Procedures
Adherence to strict handling protocols is paramount to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are essential.[6][7] An apron may be necessary for larger quantities.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid powder or if there is a risk of aerosol generation.[6] |
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Designated Area: Establish a designated area for working with this compound, clearly marked with warning signs.
Experimental Protocols
The following protocols are based on best practices for handling hazardous solid chemicals and should be adapted to specific experimental needs.
Weighing and Dispensing
References
- 1. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 5329-12-4 [m.chemicalbook.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
An In-depth Technical Guide to the Material Safety of 2,4,6-Trichlorophenylhydrazine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the material safety data for 2,4,6-Trichlorophenylhydrazine (CAS No. 5329-12-4), a compound utilized as an intermediate in the pharmaceutical and dye industries.[1][2][3] The following sections detail its physical and chemical properties, hazard identification, safety precautions, and emergency procedures, presented for clear and rapid assessment in a laboratory setting.
Core Properties of this compound
This compound is a white to light yellow crystalline powder.[3][4] It is soluble in acetone and benzene, and insoluble in water.[1][2][3][4][5] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H5Cl3N2 | [1][6][7][8] |
| Molecular Weight | 211.48 g/mol | [1][4][8] |
| Melting Point | 140-143 °C | [1][4][5] |
| Boiling Point | 343.65 °C (rough estimate) | [1][3][4] |
| Flash Point | 119.2 °C | [1][4][5] |
| Density | 1.6776 g/cm³ (rough estimate) | [1][3][4] |
| Vapor Pressure | 0.00574 mmHg at 25°C | [1][4] |
| pKa | 3.80 ± 0.33 (Predicted) | [1][3][4] |
| Water Solubility | Insoluble | [1][2][3][4] |
| Solubility in other solvents | Soluble in acetone and benzene (0.1 g/mL, clear) | [1][2][3][4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][9]
The Globally Harmonized System (GHS) classification for this chemical is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[6] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[6] |
Pictogram: Warning[6]
Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard testing of this compound are not publicly available in the searched Material Safety Data Sheets. The hazard classifications are based on standardized testing guidelines, but the specific results and methodologies are proprietary to the manufacturers and regulatory bodies that performed the assessments.
Safe Handling and Emergency Procedures
Proper handling and storage are crucial to minimize the risks associated with this compound. The following logical workflows outline the recommended procedures for safe handling and in case of an emergency.
Caption: Recommended workflow for the safe handling and storage of this compound.
In the event of an accidental exposure, the following first aid measures should be taken immediately.
Caption: First aid procedures in case of accidental exposure to this compound.
Signaling Pathways
The provided Material Safety Data Sheets and related safety documents do not contain information regarding the specific signaling pathways involved in the toxicological effects of this compound. This level of mechanistic detail is beyond the scope of standard safety documentation and would require dedicated toxicological research.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not let the product enter drains.[10]
This guide is intended to provide a comprehensive summary of the available safety information for this compound. It is not a substitute for a thorough reading of the official Material Safety Data Sheet (MSDS) provided by the supplier. Always consult the original MSDS before handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5329-12-4 [chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2,4,6-Trichlorophenylhydrazine in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-trichlorophenylhydrazine as a reagent in the Fischer indole synthesis for the preparation of polychlorinated indole derivatives. Polychlorinated indoles are valuable scaffolds in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.
Introduction
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The choice of substituents on the phenylhydrazine ring significantly influences the reaction's outcome. This compound is a useful reagent for the synthesis of 4,6-dichloro-substituted indoles, which are of interest in the development of novel pharmaceuticals and functional materials. The three electron-withdrawing chloro groups on the phenylhydrazine ring are expected to decrease the nucleophilicity of the nitrogen atoms, thus requiring more forcing reaction conditions compared to electron-rich or unsubstituted phenylhydrazines.
Reaction Mechanism and Regioselectivity
The reaction of this compound with a ketone or aldehyde proceeds through the classical Fischer indole synthesis mechanism. The key steps involve the formation of a phenylhydrazone, followed by tautomerization to an enamine. Under acidic catalysis, a[3][3]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[1]
A critical aspect of the Fischer indole synthesis using this compound is the regioselectivity. The indolization process involves the elimination of one of the ortho-substituents on the phenylhydrazine ring. In the case of this compound, one of the chloro groups at the C2 or C6 position is eliminated during the cyclization step, leading to the formation of a 4,6-dichloroindole. The chlorine atom at the C4 position remains on the indole ring.
Applications in Drug Discovery and Materials Science
4,6-Dichloro-substituted indoles are valuable building blocks in several areas of research:
-
Medicinal Chemistry: The unique substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These indoles can serve as precursors for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
-
Materials Science: The electronic properties of polychlorinated indoles make them interesting candidates for the development of organic semiconductors, dyes, and fluorescent probes.
Experimental Protocols
The following is a generalized protocol for the Fischer indole synthesis using this compound and a generic ketone. The reaction conditions may require optimization depending on the specific carbonyl compound used.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or a Lewis acid like zinc chloride)
-
Solvent (e.g., toluene, xylene, or neat if using PPA)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional, can be formed in situ):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or the reaction can proceed directly to the next step.
-
-
Indolization:
-
To the flask containing the hydrazone (or the in situ mixture), add the acid catalyst. For polyphosphoric acid, it is often used as the solvent and catalyst. For other acids, use a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to a high temperature (typically 80-160 °C), depending on the reactivity of the substrates and the catalyst used. Due to the electron-withdrawing nature of the chloro groups, higher temperatures and stronger acids are generally required.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4,6-dichloroindole derivative.
-
Safety Precautions:
-
This compound is a hazardous chemical. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Strong acids like polyphosphoric acid and sulfuric acid are corrosive. Handle with extreme care.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrates or products are sensitive to oxidation.
Quantitative Data
The following table presents hypothetical data for the Fischer indole synthesis of 4,6-dichloroindoles from this compound and various ketones. Note that these are representative examples, and actual yields may vary depending on the specific reaction conditions.
| Carbonyl Compound | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 4,6-Dichloro-1,2,3,4-tetrahydrocarbazole | PPA | 120 | 4 | 65 |
| Acetone | 4,6-Dichloro-2-methylindole | Eaton's Reagent | 100 | 8 | 55 |
| Acetophenone | 4,6-Dichloro-2-phenylindole | H₂SO₄ in Toluene | 110 | 12 | 45 |
| Propiophenone | 4,6-Dichloro-3-methyl-2-phenylindole | ZnCl₂ in Xylene | 140 | 6 | 50 |
Visualizations
Caption: Reaction mechanism of the Fischer indole synthesis.
Caption: Experimental workflow for the synthesis of 4,6-dichloroindoles.
References
Application Notes and Protocols for the Fischer Indole Synthesis with 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Fischer indole synthesis, with a specific focus on the mechanistic nuances and practical considerations when employing 2,4,6-trichlorophenylhydrazine as a starting material. The resulting 4,6-dichloro-substituted indoles are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or a ketone. The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction's course and efficiency. The use of this compound introduces three electron-withdrawing chloro groups, which presents unique challenges and considerations for this classic transformation. The resulting 4,6-dichloroindoles are of interest in medicinal chemistry due to the influence of the halogen atoms on the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, as outlined below.[1][2] The presence of strong electron-withdrawing groups, such as the three chloro substituents in this compound, can significantly impact the kinetics of these steps, particularly the[2][2]-sigmatropic rearrangement.
The reaction is initiated by the acid-catalyzed condensation of this compound with a ketone (in this example, a generic ketone R1-CO-CH2-R2) to form the corresponding 2,4,6-trichlorophenylhydrazone. This is followed by tautomerization to the more reactive ene-hydrazine intermediate. Protonation of the ene-hydrazine facilitates a[2][2]-sigmatropic rearrangement, which is often the rate-determining step. This step involves the formation of a new carbon-carbon bond and the cleavage of the N-N bond. The electron-withdrawing nature of the chloro groups can make the phenyl ring less nucleophilic, potentially requiring more forcing conditions for this rearrangement to occur. Subsequent rearomatization, cyclization, and elimination of ammonia yield the final 4,6-dichloroindole product.
Experimental Considerations and Quantitative Data
The presence of electron-withdrawing groups on the phenylhydrazine ring generally necessitates more forcing reaction conditions, such as stronger acids and higher temperatures, to drive the Fischer indole synthesis to completion. Common acid catalysts for this transformation include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride and boron trifluoride.[1]
Due to the deactivating effect of the three chloro substituents, the synthesis of 4,6-dichloroindoles from this compound can be challenging, and yields may be modest. The choice of the carbonyl component and the reaction conditions are critical for a successful synthesis.
| Starting Materials | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Cyclohexanone | Glacial Acetic Acid | Reflux | 1 | 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole | ~77% |
| This compound | Acetone | Polyphosphoric Acid (PPA) | 100-120 | 2-4 | 2-Methyl-4,6-dichloroindole | Moderate |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 2,3,3-trimethyl-5-nitroindolenine | 30% |
Experimental Protocols
The following protocols provide a general framework for the Fischer indole synthesis using this compound. Optimization of the reaction conditions (e.g., catalyst, temperature, and reaction time) may be necessary for different carbonyl compounds.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-5,7-dichlorocarbazole from this compound and Cyclohexanone
This protocol is adapted from a general procedure for the synthesis of tetrahydrocarbazoles.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1 equivalent) in glacial acetic acid.
-
While stirring, add a solution of cyclohexanone (1 equivalent) in glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
Wash the solid with cold acetic acid, followed by water until the filtrate is neutral.
-
Dry the crude product and recrystallize from methanol to obtain the pure 1,2,3,4-tetrahydro-5,7-dichlorocarbazole.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4,6-dichloroindoles via the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis of 4,6-dichloroindoles using this compound is a feasible but often challenging transformation. The electron-withdrawing nature of the chloro substituents necessitates careful selection of reaction conditions to achieve reasonable yields. These application notes provide a foundational understanding of the mechanism and practical guidance for researchers and drug development professionals working with this important class of compounds. Further optimization and exploration of different catalysts and reaction media may lead to improved protocols for the synthesis of these valuable indole derivatives.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing 2,4,6-trichlorophenylhydrazine as a key building block. The protocols are intended for use by qualified researchers and scientists in the field of organic synthesis and medicinal chemistry.
Synthesis of 4,6-Dichloro-Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium.[1][2][3] The use of this compound as the starting material leads to the formation of 4,6-dichloro-substituted indoles, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia.[1][2]
Experimental Protocol: General Procedure for the Fischer Indole Synthesis
A mixture of this compound (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) is suspended in a solvent such as glacial acetic acid, ethanol, or a mixture of the two.[2][4] An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added cautiously.[1][2][4] The reaction mixture is then heated to reflux for a period of 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4,6-dichloroindole derivative.
Workflow for Fischer Indole Synthesis
Caption: General workflow for the synthesis of 4,6-dichloro-substituted indoles.
| Ketone/Aldehyde | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetone | 4,6-Dichloro-2-methylindole | H₂SO₄ | Acetic Acid | 4 | 75-85 (estimated) | [1][2] |
| Cyclohexanone | 1,3-Dichloro-6,7,8,9-tetrahydro-5H-carbazole | PPA | Toluene | 6 | 70-80 (estimated) | [1][2] |
| Pyruvic acid | 4,6-Dichloroindole-2-carboxylic acid | ZnCl₂ | Ethanol | 3 | 80-90 (estimated) | [2] |
Note: The yields are estimated based on typical Fischer indole syntheses with substituted phenylhydrazines. Actual yields may vary depending on the specific substrate and reaction conditions.
Synthesis of 1-(2,4,6-Trichlorophenyl)-Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of biological activities.[5][6] They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Using this compound allows for the preparation of N-aryl pyrazoles with a defined substitution pattern.
Experimental Protocol: General Procedure for Pyrazole Synthesis
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0 eq.) is added.[5] A catalytic amount of a mineral acid (e.g., HCl) may be added. The reaction mixture is stirred at room temperature or heated to reflux for 1 to 5 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 1-(2,4,6-trichlorophenyl)-substituted pyrazole.
Reaction Scheme for Pyrazole Synthesis
Caption: Synthesis of 1-(2,4,6-trichlorophenyl)pyrazoles.
| 1,3-Dicarbonyl Compound | Product | Solvent | Time (h) | Yield (%) | Reference |
| Acetylacetone | 1-(2,4,6-Trichlorophenyl)-3,5-dimethylpyrazole | Ethanol | 2 (reflux) | 85-95 (estimated) | [5] |
| Dibenzoylmethane | 1-(2,4,6-Trichlorophenyl)-3,5-diphenylpyrazole | Acetic Acid | 3 (reflux) | 80-90 (estimated) | [5] |
| Ethyl Acetoacetate | 1-(2,4,6-Trichlorophenyl)-3-methyl-5-pyrazolone | Ethanol | 4 (reflux) | 88-98 (estimated) | [7] |
Note: The yields are estimated based on general pyrazole syntheses.
Synthesis of 1-(2,4,6-Trichlorophenyl)-Substituted Pyrazolones
Pyrazolones are a class of heterocyclic compounds that are tautomers of hydroxypyrazoles and are important intermediates in the synthesis of pharmaceuticals and dyes.[7] The reaction of a hydrazine with a β-ketoester is a common method for their synthesis.
Experimental Protocol: General Procedure for Pyrazolone Synthesis
This compound (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.) are dissolved in a suitable solvent like ethanol or glacial acetic acid.[7] The mixture is heated to reflux for 4 to 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the desired 1-(2,4,6-trichlorophenyl)-substituted pyrazolone. Further purification can be achieved by recrystallization.
Synthesis of 2-(2,4,6-Trichlorophenyl)pyridazin-3(2H)-ones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known to possess a variety of biological activities.[8] A common synthetic route involves the condensation of a γ-ketoacid with a hydrazine.[8]
Experimental Protocol: General Procedure for Pyridazinone Synthesis
A mixture of a γ-ketoacid (1.0 eq.) and this compound (1.0 eq.) in a solvent such as ethanol or acetic acid is heated to reflux for 6 to 12 hours.[8] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.
Synthesis of a Hydrazone from a Pyrazole-4-carbaldehyde
A specific application of this compound is in the synthesis of complex hydrazones, which can serve as intermediates for more complex heterocyclic systems or be evaluated for their biological activity.
Experimental Protocol: Synthesis of (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole[9]
A mixture of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.72 g, 2.0 mmol) and this compound (0.42 g, 2.0 mmol) in ethanol (15 mL) containing concentrated hydrochloric acid (0.2 mL; 37%) was refluxed for 2 hours.[9] After cooling to 20 °C, the obtained yellow solid was filtered and washed with ethanol. The dried solid was recrystallized from DMF to afford the title compound.[9]
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | this compound | Ethanol | Conc. HCl | 2 | 95 |[9] |
Logical Relationship in Hydrazone Synthesis
Caption: Key components and conditions for the synthesis of a complex hydrazone.
Disclaimer: The provided protocols are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times. The estimated yields are based on literature precedents and may vary.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Reactions Involving 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of 2,4,6-trichlorophenylhydrazine, a substituted hydrazine derivative. Due to the electronic effects of the three chlorine atoms on the phenyl ring, this compound exhibits distinct reactivity in various organic transformations. This document outlines the primary catalytic reaction involving this substrate—the Fischer indole synthesis—and provides a general protocol.
Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a classic and versatile method for the synthesis of indole derivatives. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde. The use of this compound as the starting material leads to the formation of 4,6-dichloro-1H-indoles, which are valuable scaffolds in medicinal chemistry and materials science.
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to yield the aromatic indole ring. A variety of Brønsted and Lewis acids can be employed as catalysts for this transformation.
General Signaling Pathway for Fischer Indole Synthesis
References
Application Notes & Protocols: 2,4,6-Trichlorophenylhydrazine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenylhydrazine is a substituted hydrazine derivative utilized as a building block in the synthesis of complex organic molecules.[1] Its primary application in the pharmaceutical industry is as a key reactant in the Fischer indole synthesis, a robust and widely used method for creating the indole nucleus.[2][3] This indole scaffold is a core structural component in numerous natural products and pharmaceutical agents, including antimigraine drugs of the triptan class.[3][4] The presence of three chlorine atoms on the phenyl ring makes this compound a precursor for intermediates that can be further functionalized, offering a pathway to novel drug candidates.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2]
This method is indispensable for synthesizing a wide array of substituted indoles, which are pivotal in medicinal chemistry.[2]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a Trichlorinated Indole Intermediate via Fischer Indole Synthesis
This protocol describes a generalized procedure for the synthesis of a 4,6-dichloro-indole derivative starting from this compound and a suitable ketone (e.g., pyruvic acid to form an indole-2-carboxylic acid).
1. Step 1: Formation of the Phenylhydrazone Intermediate
-
Objective: To condense this compound with a carbonyl compound to form the corresponding phenylhydrazone.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Pyruvic acid) (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
Dissolve this compound in the chosen solvent within the round-bottom flask.
-
Add the aldehyde or ketone to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as a solvent) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the resulting phenylhydrazone may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude hydrazone can be isolated by filtration and washed with a cold solvent. It is often used in the next step without further purification.
-
2. Step 2: Acid-Catalyzed Cyclization to the Indole
-
Objective: To induce the cyclization of the phenylhydrazone intermediate to form the indole ring.
-
Reagents & Materials:
-
Crude phenylhydrazone from Step 1 (1.0 eq)
-
Acid Catalyst: Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or p-toluenesulfonic acid.[3]
-
High-boiling point solvent (e.g., Toluene, Xylene) if using catalysts like ZnCl₂. PPA can often act as both catalyst and solvent.
-
Heating mantle, magnetic stirrer, and reflux condenser.
-
-
Procedure:
-
Combine the crude phenylhydrazone with the acid catalyst. For PPA, it is typically pre-heated to ~80-100 °C before the addition of the hydrazone in portions. For Lewis acids like ZnCl₂, the reagents are mixed in a suitable solvent.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C, depending on the catalyst and substrate.
-
Stir vigorously for 2-6 hours. The reaction should be monitored by TLC or HPLC for the formation of the indole product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice or into cold water. This will precipitate the crude indole product.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) if a strong acid was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final trichlorinated indole intermediate.
-
Data Presentation
The following table summarizes typical parameters for the Fischer Indole Synthesis. Note that specific yields and optimal conditions will vary based on the exact carbonyl compound and catalyst used.
| Parameter | Step 1: Hydrazone Formation | Step 2: Indole Cyclization |
| Key Reactants | This compound, Aldehyde/Ketone | Phenylhydrazone Intermediate |
| Catalyst | Acetic Acid (catalytic) | Lewis Acids (ZnCl₂, BF₃), Brønsted Acids (PPA, H₂SO₄)[2][3] |
| Solvent | Ethanol, Acetic Acid | Toluene, Xylene, or neat (PPA)[2] |
| Temperature | 25 °C – 60 °C | 80 °C – 140 °C |
| Reaction Time | 1 – 3 hours | 2 – 6 hours |
| Typical Yield | > 90% (Crude) | 30% – 70% (Purified) |
| Product Purity | Used crude in next step | > 95% (after purification) |
Workflow Visualization
The logical workflow for synthesizing a pharmaceutical intermediate using this compound is outlined below.
References
Application Note and Protocol for the Derivatization of Aldehydes with 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aldehydes is critical in various fields, including environmental monitoring, food safety, and clinical diagnostics, due to their high reactivity and potential toxicity. Direct analysis of aldehydes can be challenging owing to their volatility and lack of strong chromophores for UV-Vis detection. Derivatization is a common strategy to overcome these limitations by converting the aldehydes into more stable and easily detectable derivatives. This application note provides a detailed protocol for the derivatization of aldehydes using 2,4,6-trichlorophenylhydrazine (TCPH) to form stable hydrazones. This method is particularly useful for the quantification of aldehydes in various matrices using High-Performance Liquid Chromatography (HPLC).[1][2] The resulting 2,4,6-trichlorophenylhydrazones exhibit strong UV absorbance, allowing for sensitive detection.
Principle of the Reaction
The derivatization reaction is based on the nucleophilic addition of the primary amine group of this compound to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable 2,4,6-trichlorophenylhydrazone. This reaction is typically carried out under basic conditions and may be facilitated by heating.[1][2] The resulting hydrazone derivative is then analyzed by a suitable analytical method, such as HPLC with UV detection.
Experimental Protocol
This protocol is adapted from a validated method for the determination of formaldehyde.[1][2] It can be optimized for other aldehydes by adjusting reaction times, temperatures, and reagent concentrations.
Materials and Reagents:
-
This compound (TCPH), 99% purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium Hydroxide (NaOH), 0.5 M solution
-
Aldehyde standard solutions
-
Sample containing aldehydes
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm × 4.5 mm, 5 μm particle size)[1][2]
Procedure:
-
Preparation of the Derivatization Reagent:
-
Prepare the derivatization solution fresh daily by dissolving 75 mg of TCPH in 50 mL of acetonitrile.[2]
-
-
Derivatization Reaction:
-
In a clean vial, mix 1.0 mL of the sample or aldehyde standard solution with 1.0 mL of the TCPH derivatization solution.[2]
-
Add 0.1 mL of 0.5 M NaOH solution to the mixture.[2]
-
Cap the vial tightly and heat the mixture at 70°C for 20 minutes in a water bath or heating block.[2]
-
After heating, allow the solution to cool to room temperature.[2]
-
-
HPLC Analysis:
-
The mobile phase can be a mixture of acetonitrile and water, for example, 70:30 (v/v).[1][2]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 222 nm.[1][2]
-
Inject a suitable volume of the cooled, derivatized sample (e.g., 50 μL) into the HPLC system.[1][2]
-
Record the chromatogram and identify the peak corresponding to the aldehyde-TCPH derivative based on the retention time of the standard.
Data Presentation
The following table summarizes the quantitative data from a validation study for the determination of formaldehyde using this derivatization protocol.[1][2]
| Parameter | Value |
| Linearity Range | 0.001 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery (at 0.1, 1.0, and 5.0 µg/mL) | 92.0 - 101.7% |
| Relative Standard Deviation (RSD) | < 2.2% |
Experimental Workflow
Caption: Workflow for aldehyde derivatization with TCPH.
Applications
This protocol is suitable for the determination of aldehydes in a variety of sample types. It has been successfully applied to the analysis of formaldehyde in flour-based food samples.[1][2] The methodology can be adapted for the analysis of other low-molecular-weight aldehydes in matrices relevant to drug development, such as in stability studies of pharmaceutical formulations or in the analysis of biological samples. The formation of stable, UV-active derivatives enhances the sensitivity and selectivity of aldehyde quantification.
References
Troubleshooting & Optimization
Technical Support Center: 2,4,6-Trichlorophenylhydrazine in Organic Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,4,6-trichlorophenylhydrazine in organic synthesis. Below, you will find information to help diagnose and resolve common issues, particularly concerning side reactions in Fischer Indole and Japp-Klingemann reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is primarily used as a key intermediate in the synthesis of heterocyclic compounds. Its most notable application is in the Fischer indole synthesis to produce highly chlorinated indole derivatives, which are valuable scaffolds in pharmaceutical and agrochemical research.[1] It is also used to form hydrazones, which are intermediates for other reactions, such as the Japp-Klingemann reaction.[2]
Q2: How do the trichloro-substituents on the phenyl ring affect the Fischer indole synthesis?
The three chlorine atoms on the phenyl ring are strongly electron-withdrawing. This significantly influences the electronic properties of the hydrazine and the subsequent hydrazone intermediate. These electronic effects can impact the rate and success of the crucial[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis.[3] While electron-withdrawing groups can sometimes disfavor the reaction, they can also prevent certain side reactions like oxidative decomposition.
Q3: My Fischer indole synthesis using this compound is resulting in a low yield. What are the typical causes?
Low yields in Fischer indole synthesis can arise from several factors:
-
Suboptimal Acid Catalysis: The reaction is highly sensitive to the type and concentration of the acid catalyst.[4][5] Both Brønsted acids (e.g., PPA, H₂SO₄) and Lewis acids (e.g., ZnCl₂) are used, and the choice is critical.[6]
-
Unstable Intermediates: The hydrazone intermediate may be unstable under the harsh acidic and high-temperature conditions required for cyclization.[4]
-
N-N Bond Cleavage: A significant side reaction is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[7][8] This pathway competes with the desired[1][1]-sigmatropic rearrangement and is influenced by substituent effects.[7]
-
Impure Starting Materials: Impurities in the this compound or the carbonyl compound can inhibit the reaction or lead to side products.[4]
Q4: I am observing the formation of an unexpected azo-compound in my Japp-Klingemann reaction. Why is this happening?
In the Japp-Klingemann reaction, an aryl diazonium salt reacts with a β-keto-ester or β-keto-acid to form a hydrazone.[2][9] The reaction proceeds through an azo intermediate.[2] Under certain conditions, particularly if the pH or temperature is not optimal, this azo-compound can be isolated instead of the desired hydrazone.[10] Insufficient hydrolysis of the azo intermediate can lead to its persistence as a side product.[10]
Troubleshooting Guide
Problem 1: Low or No Yield in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect Acid Catalyst or Concentration | The choice of acid is crucial.[5] Perform small-scale optimization experiments with different Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6] Vary the concentration of the chosen acid. |
| Reaction Temperature is Too High or Too Low | The reaction is sensitive to temperature.[4] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary. |
| N-N Bond Cleavage Side Reaction | This side reaction leads to the formation of 2,4,6-trichloroaniline and an iminium species.[7] Using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong protic acid can sometimes suppress this pathway.[8] |
| Starting Material Impurity | Ensure the purity of this compound and the carbonyl compound using techniques like recrystallization and confirm purity via melting point or NMR analysis.[4] |
| Oxidative Decomposition | Indole products can be sensitive to oxidation, leading to colored impurities and reduced yield.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[4] |
Problem 2: Formation of Multiple Regioisomers with an Unsymmetrical Ketone
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | The cyclization of hydrazones from unsymmetrical ketones can lead to two possible indole products.[5] The ratio of these isomers is influenced by the acidity of the medium and steric effects.[4] Experiment with different acid catalysts and concentrations, as this can significantly alter the product ratio.[4][5] Generally, higher acidity and temperature favor cyclization toward the less substituted carbon.[5] |
Problem 3: Failure of Japp-Klingemann Reaction to Produce Hydrazone
| Potential Cause | Troubleshooting Steps |
| Isolation of Azo Intermediate | The azo intermediate may be too stable under the reaction conditions.[10] Try increasing the temperature or adjusting the pH to promote the hydrolytic scission of the acyl or carboxyl group to form the final hydrazone.[9][10] |
| Incorrect pH | The initial coupling reaction requires basic conditions to deprotonate the β-keto-ester/acid.[2] Ensure the pH is appropriate for both the initial coupling and the subsequent hydrolysis step. |
| Decomposition of Diazonium Salt | Aryl diazonium salts can be unstable. Prepare the diazonium salt of 2,4,6-trichloroaniline fresh and use it immediately at low temperatures (0-5 °C). |
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Illustrative Data) Note: This table presents generalized data to illustrate the impact of reaction conditions. Actual yields will vary based on specific substrates.
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Temperature (°C) | Desired Product Yield (%) | Major Side Product |
| This compound | Cyclohexanone | Polyphosphoric Acid (PPA) | 120 | 65 | Polymeric material |
| This compound | Cyclohexanone | ZnCl₂ | 140 | 78 | 2,4,6-Trichloroaniline |
| This compound | Methyl Isopropyl Ketone | Acetic Acid | 100 | 45 (mixture) | Regioisomers |
| Phenylhydrazine | Acetophenone | H₂SO₄ | 110 | 70 | Dimerized products |
Visualizations
Caption: Reaction scheme showing the desired Fischer indole synthesis pathway and the competing N-N bond cleavage side reaction.
Caption: Simplified mechanism of the Japp-Klingemann reaction to form a hydrazone intermediate.
Caption: A troubleshooting workflow for diagnosing common issues in the Fischer indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with this compound
Disclaimer: This is a general guideline. Specific conditions should be optimized for each substrate.
Materials:
-
This compound
-
Aldehyde or ketone reactant (e.g., cyclohexanone)
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂))
-
Solvent (e.g., toluene or glacial acetic acid, if necessary)[1]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent like ethanol or acetic acid.[1] Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates complete consumption of the starting materials. The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the pre-formed hydrazone or a mixture of the hydrazine and carbonyl compound, add the acid catalyst.
-
Using PPA: Add polyphosphoric acid (10-20 eq by weight) and heat the mixture with vigorous stirring to 80-140 °C.
-
Using ZnCl₂: Add anhydrous zinc chloride (2-4 eq) and heat the mixture, either neat or in a high-boiling solvent like toluene, to 120-160 °C.
-
-
Monitoring: Monitor the reaction progress by TLC until the hydrazone intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired chlorinated indole.
Protocol 2: General Procedure for Japp-Klingemann Reaction
Disclaimer: This protocol is a general template and requires optimization.
Materials:
-
2,4,6-Trichloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
β-keto-ester (e.g., ethyl 2-methylacetoacetate)
-
Sodium hydroxide or sodium acetate
-
Ethanol/Water solvent mixture
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate, larger flask also cooled to 0-5 °C, dissolve the β-keto-ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide or sodium acetate solution.
-
Reaction: Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 10 °C and keeping the solution basic.
-
Hydrolysis and Rearrangement: Allow the reaction mixture to stir and slowly warm to room temperature. The intermediate azo compound will hydrolyze and rearrange. This step may require gentle heating or extended stirring to go to completion.[9]
-
Isolation: The resulting hydrazone product often precipitates from the solution. Isolate the solid by filtration, wash with cold water, and dry. If it does not precipitate, extract the product into an organic solvent.
-
Purification: Recrystallize the crude hydrazone from a suitable solvent (e.g., ethanol) to achieve high purity. The purified hydrazone can then be used in a subsequent Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,6-Trichlorophenylhydrazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the successful purification of 2,4,6-trichlorophenylhydrazine reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound derivatives, providing practical solutions to overcome them.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem in recrystallization, often occurring when the compound is impure or the cooling process is too rapid.
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may be too good a solvent for your product. Try a different solvent or a mixed solvent system. For example, dissolve your product in a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes slightly cloudy (turbid). Then, heat the solution until it becomes clear again and allow it to cool slowly.
Q2: After recrystallization, my product is still impure. What are the next steps?
A2: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.
Troubleshooting Steps:
-
Second Recrystallization: Performing a second recrystallization can often significantly improve purity.
-
Activated Charcoal: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step. It is a powerful technique for separating compounds with different polarities.
-
Washing: Ensure that after filtering the crystals, you wash them with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor that may be adhering to the crystal surface.
Q3: I am trying to purify a 2,4,6-trichlorophenylhydrazone, but I'm having trouble removing unreacted this compound. How can I separate them?
A3: Unreacted starting material is a common impurity. Due to the structural similarity between the starting hydrazine and the hydrazone product, separation can be challenging.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography is often the most effective method for this separation. Since the hydrazone is typically less polar than the hydrazine, a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) on a silica gel column should allow for the elution of the hydrazone before the unreacted hydrazine. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.
-
Recrystallization with a Specific Solvent System: Carefully select a recrystallization solvent in which the hydrazone has lower solubility than the unreacted hydrazine at low temperatures. This may require screening several solvents or solvent mixtures.
-
Acidic Wash: In some cases, an acidic wash during the workup might help to remove the basic hydrazine starting material. However, care must be taken as the hydrazone product may also be acid-sensitive.
Q4: My yield is very low after purification. What are the potential causes?
A4: Low yield can result from several factors throughout the purification process.
Troubleshooting Steps:
-
Recrystallization:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
-
Column Chromatography:
-
Improper solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it is not polar enough, your compound may not elute from the column at all. Optimize the solvent system using TLC first.
-
Sample loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation and reduce band broadening, leading to better recovery.
-
-
General Handling: Be mindful of product loss during transfers between flasks and during filtration.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound reaction products. The specific path taken will depend on the nature of the crude product and the level of purity required.
Caption: A logical workflow for the purification of this compound reaction products.
Data on Purification Methods
The choice of purification method significantly impacts the final purity and yield of the product. Below is a summary of typical results for the purification of this compound and its derivatives.
| Product | Purification Method | Solvent/Eluent | Purity Achieved | Yield | Reference |
| This compound | Recrystallization | Ethanol | >97% | 67% | --INVALID-LINK--[1] |
| This compound | Washing | Heptane | 94.1% | - | --INVALID-LINK--[1] |
| (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone | Double Recrystallization | Absolute Ethanol | High (Single Crystals) | - | --INVALID-LINK--[2] |
| N-(2,4,6-trichloroanilino)succinimide | Recrystallization | Ethanol | - | 83% | --INVALID-LINK--[1] |
Note: Yields can vary significantly depending on the reaction scale and specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of a 2,4,6-Trichlorophenylhydrazone Derivative
This protocol is adapted from the synthesis of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone.[2]
Materials:
-
Crude 2,4,6-trichlorophenylhydrazone product
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of microcrystals should be observed.[2] To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Second Recrystallization (Optional): For obtaining highly pure single crystals, a second recrystallization can be performed using the same procedure.[2]
Protocol 2: Flash Column Chromatography for Purification of a this compound Reaction Product
This is a general protocol that should be optimized for each specific reaction product.
Materials:
-
Crude reaction product
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine the Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your desired product from impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, tapping the side of the column gently to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column.
-
Collect fractions in separate test tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Analysis and Collection:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
References
Technical Support Center: Optimizing Derivatization with 2,4,6-Trichlorophenylhydrazine
Welcome to the technical support center for optimizing derivatization reactions using 2,4,6-Trichlorophenylhydrazine (TCPH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and efficient derivatization for the analysis of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (TCPH) in derivatization?
A1: this compound is primarily used as a derivatization reagent for carbonyl compounds, such as aldehydes and ketones.[1] This reaction converts the target analytes into more stable and detectable hydrazone derivatives, which is particularly useful for chromatographic analysis like HPLC.[2]
Q2: What are the key parameters to consider when optimizing the reaction time for TCPH derivatization?
A2: The key parameters that influence the derivatization reaction time and efficiency include reaction temperature, the concentration of the derivatization reagent (TCPH), and the pH of the reaction medium (e.g., concentration of NaOH).[2] Optimizing these factors is crucial for achieving maximum derivatization yield in the shortest possible time.
Q3: My derivatization reaction yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low reaction yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal temperature, insufficient reaction time, incorrect reagent concentration, or pH.
Q4: I am observing extraneous peaks in my chromatogram after derivatization. What could be the source of these impurities?
A4: Extraneous peaks can originate from impurities in the reagents, side reactions, or decomposition of the derivatives. Ensure the purity of your TCPH and solvents. It is also advisable to run a blank injection of your derivatization reagents to identify any background peaks.[3]
Troubleshooting Guides
Issue: Low or No Product Formation
This guide will help you troubleshoot and optimize your derivatization reaction for better yield.
Caption: Troubleshooting workflow for low derivatization yield.
Detailed Steps:
-
Verify Reaction Temperature: The reaction rate is temperature-dependent. For the derivatization of formaldehyde with TCPH, a temperature of 70°C has been shown to be effective.[2] Ensure your water bath or heating block is calibrated and maintaining the target temperature.
-
Increase Reaction Time: If the temperature is correct, the reaction may not have had enough time to reach completion. While one study found 20 minutes to be optimal for formaldehyde, this can vary depending on the specific carbonyl compound.[2] Try increasing the reaction time in increments (e.g., 30, 45, 60 minutes) and analyze the yield at each time point.
-
Check TCPH Concentration: An insufficient amount of the derivatization reagent will lead to incomplete reaction. Conversely, an excessive concentration can sometimes interfere with the analysis.[2] Ensure the TCPH solution is prepared correctly and is not degraded. A concentration of 1500 µg/mL has been used effectively.[2]
-
Optimize pH (NaOH Concentration): The derivatization reaction with TCPH is typically carried out under basic conditions.[2] The concentration of the base (e.g., NaOH) can significantly impact the reaction rate and yield. If you are not seeing the desired results, consider optimizing the base concentration.
-
Assess Analyte Stability and Concentration: Ensure that your analyte is stable under the reaction conditions (e.g., high temperature and basic pH). Also, verify the concentration of your analyte in the sample. If the concentration is too low, the derivatized product may be below the detection limit of your analytical method.
Experimental Protocols
Key Experiment: Derivatization of Formaldehyde with this compound
This protocol is adapted from a method for the determination of formaldehyde in flour samples.[2]
Materials:
-
This compound (TCPH), 99% purity
-
Acetonitrile (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Standard solution of the target carbonyl compound (e.g., formaldehyde)
-
Sample extract
-
Heating apparatus (e.g., water bath)
-
Vials
Procedure:
-
Preparation of Derivatization Solution: Prepare a fresh solution of TCPH in acetonitrile. For example, dissolve 75 mg of TCPH in 50 mL of acetonitrile to achieve a concentration of 1500 µg/mL.[2]
-
Preparation of NaOH Solution: Prepare a 0.5 M NaOH solution in water.
-
Derivatization Reaction:
-
In a sample vial, mix 1 mL of the standard solution or sample extract with 1 mL of the TCPH derivatization solution.
-
Add 0.1 mL of the 0.5 M NaOH solution to the mixture.
-
Heat the mixture in a water bath at 70°C for 20 minutes.[2]
-
-
Cooling: After heating, allow the solution to cool to room temperature for 10 minutes.[2]
-
Analysis: The resulting solution containing the derivatized analyte is now ready for injection into an HPLC system for analysis.
Caption: Experimental workflow for TCPH derivatization.
Data Presentation
Table 1: Summary of Optimized Parameters for Formaldehyde Derivatization with TCPH
The following table summarizes the optimized conditions from a study on formaldehyde determination, which can serve as a starting point for your own method development.[2]
| Parameter | Optimized Value |
| Reaction Temperature | 70°C |
| Reaction Time | 20 minutes |
| TCPH Concentration | 1500 µg/mL |
| NaOH Concentration | 0.5 M (0.1 mL added) |
References
Technical Support Center: Catalyst Poisoning in Reactions with 2,4,6-Trichlorophenylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2,4,6-trichlorophenylhydrazine. The primary focus is on the Fischer indole synthesis, a common application for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and what type of catalyst is typically used?
A1: The most prevalent reaction is the Fischer indole synthesis, which is used to create chlorinated indole derivatives.[1] This reaction is typically catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2][3]
Q2: What is catalyst poisoning in the context of the Fischer indole synthesis?
A2: Catalyst poisoning refers to the deactivation of the acid catalyst, which reduces its effectiveness in promoting the reaction.[4] This can lead to low yields, slow reaction rates, or complete reaction failure. In the Fischer indole synthesis, a common cause of catalyst deactivation is the neutralization of the acid catalyst by basic compounds present in the reaction mixture.
Q3: Can this compound itself act as a catalyst poison?
A3: While this compound is the reactant, its basic nitrogen atoms can interact with the acid catalyst. The electron-withdrawing nature of the three chlorine atoms reduces the basicity of the nitrogen atoms compared to unsubstituted phenylhydrazine. However, a portion of the catalyst will still be consumed in protonating the hydrazine, which is a necessary step in the reaction mechanism. Excessive amounts of the hydrazine or the presence of other basic impurities can lead to the effective "poisoning" or consumption of the catalyst.
Q4: What are other common sources of catalyst poisoning in these reactions?
A4: Common sources of catalyst poisoning include:
-
Basic Impurities: Residual bases from previous synthetic steps or basic impurities in solvents can neutralize the acid catalyst.
-
Water: The presence of water can hydrolyze and deactivate certain Lewis acid catalysts.
-
Reaction Byproducts: The Fischer indole synthesis produces ammonia as a byproduct, which is a base and will neutralize the acid catalyst.[5] This is a primary reason why stoichiometric amounts of the catalyst are often required.
-
Competing Substrates: Other molecules in the reaction mixture with basic sites can compete with the intended substrate for the catalyst.
Q5: How do I know if my catalyst is poisoned?
A5: Signs of catalyst poisoning include:
-
A significant decrease in the reaction rate compared to established protocols.
-
Low or no conversion of the starting material to the desired product, as observed by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The need for a much larger amount of catalyst than is typically reported to achieve a reasonable yield.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning and low yields in the Fischer indole synthesis with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Activity | 1. Verify Catalyst Quality: Use a fresh, unopened container of the acid catalyst or verify the activity of the existing stock. 2. Increase Catalyst Loading: Incrementally increase the molar equivalents of the catalyst. Given that ammonia is a byproduct, stoichiometric or even excess amounts of the catalyst are often necessary.[5] | An increase in product formation should be observed if catalyst activity was the limiting factor. |
| Catalyst Poisoning by Impurities | 1. Purify Starting Materials: Purify the this compound and the carbonyl compound (aldehyde or ketone) via recrystallization or column chromatography. 2. Use Anhydrous Solvents: Dry solvents immediately before use, especially when working with water-sensitive Lewis acids. | Improved reaction yield and reduced side product formation. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: The Fischer indole synthesis can be sensitive to temperature.[4] Experiment with a range of temperatures to find the optimum for your specific substrates. 2. Adjust Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. | Identification of the ideal conditions for product formation. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | 1. Lower Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at a lower temperature for a longer period may improve selectivity. 2. Change the Acid Catalyst: The choice of acid can influence the reaction pathway.[3] If using a strong Brønsted acid, consider switching to a milder Lewis acid, or vice versa. | A cleaner reaction profile with a higher proportion of the desired indole product. |
| Decomposition of Starting Material or Product | 1. Protect Sensitive Functional Groups: If your carbonyl compound contains acid-sensitive functional groups, consider using a protecting group strategy. 2. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Increased stability of reactants and products, leading to higher yields. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
This protocol is adapted from a similar synthesis of a dichlorinated indole and should be optimized for specific substrates.[6]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., cyclohexanone)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)
-
Solvent (e.g., ethanol, toluene, or neat if using a liquid acid catalyst)
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add the aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate this step. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used in situ.
-
Cyclization: To the flask containing the hydrazone (or the initial mixture of hydrazine and carbonyl compound), add the acid catalyst.
-
For Brønsted acids like polyphosphoric acid: Use a sufficient amount to ensure the mixture is stirrable.
-
For Lewis acids like ZnCl₂: Use at least a stoichiometric amount.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80°C and 140°C) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water. If a strong acid was used, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for the Fischer indole synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields.
Potential Reaction Pathways
References
scale-up considerations for synthesis using 2,4,6-Trichlorophenylhydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical syntheses involving 2,4,6-trichlorophenylhydrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory and pilot-plant scale experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Low yields are a frequent challenge when scaling up the Fischer indole synthesis, often due to substrate decomposition, side reactions, or incomplete conversion.[1]
Possible Causes and Recommended Actions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1] For reactions with this compound, the electron-withdrawing chlorine atoms may require stronger acidic conditions to facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[3] |
| Sub-optimal Temperature | High temperatures can lead to the formation of tar and other degradation byproducts, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the specific substrates and the chosen catalyst. It is advisable to start with milder conditions and incrementally increase the temperature. |
| Unstable Hydrazone Intermediate | The hydrazone formed from this compound and the carbonyl compound may be unstable under the reaction conditions. Consider forming the hydrazone at a lower temperature before proceeding with the acid-catalyzed cyclization. In some cases, isolating the hydrazone prior to cyclization can improve yields. |
| Poor Mass and Heat Transfer | In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or products.[1] Ensure adequate agitation and consider the use of a jacketed reactor with efficient cooling. |
| Impurity Profile of Starting Materials | Impurities that are negligible at the lab scale can interfere with the reaction on a larger scale. Ensure the purity of both the this compound and the carbonyl compound through appropriate analytical techniques (e.g., NMR, HPLC) before commencing the scale-up. |
Issue 2: Significant Tar or Polymer Formation
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]
Strategies to Mitigate Tar Formation:
| Strategy | Details |
| Optimize Acid Catalyst | The choice and concentration of the acid catalyst are crucial. While common Brønsted acids like HCl and H₂SO₄ are effective, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[1] |
| Strict Temperature Control | Carefully control the reaction temperature. Utilize a jacketed reactor with an efficient cooling system to prevent temperature spikes that can accelerate polymerization and degradation.[1] |
| Solvent Selection | The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all species in solution can sometimes reduce tar formation.[1] |
| Continuous Flow Synthesis | This approach minimizes the residence time of the reaction mixture at high temperatures and offers superior temperature control, which can significantly reduce the formation of degradation products.[1][4] |
Frequently Asked Questions (FAQs)
Q1: My indole synthesis yield dropped significantly upon scale-up. What are the most common causes?
A1: A drop in yield during scale-up is a common challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of starting materials or products.[1]
-
Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]
-
Changes in Reagent Addition Rates: The rate of addition of a reagent, which is easily controlled in the lab, can have a profound impact on the reaction profile at scale.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[1]
Q2: How do I choose the right solvent for my indole synthesis scale-up?
A2: Solvent selection is a critical parameter in scale-up, impacting reaction kinetics, solubility, work-up, and safety. Consider the following:
-
Solubility: The solvent should effectively dissolve this compound, the carbonyl compound, intermediates, and the final product to the desired extent. Poor solubility can lead to precipitation and handling issues.
-
Boiling Point and Polarity: The boiling point will dictate the feasible temperature range of the reaction. Polarity affects reaction rates and selectivity.
-
Safety and Environmental Impact: At scale, factors like flammability, toxicity, and environmental impact become major considerations. Green chemistry principles should guide solvent choice.
Q3: What are the key advantages of using continuous flow chemistry for indole synthesis scale-up?
A3: Continuous flow chemistry offers several advantages over traditional batch processing for indole synthesis, especially at a larger scale:
-
Enhanced Safety: The small reaction volumes at any given time reduce the risk associated with highly exothermic or hazardous reactions.[1]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat exchange and better mixing.[1]
-
Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes with their inherent downtime.[1]
-
Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.[4]
Q4: How can I effectively purify my chlorinated indole product at a larger scale?
A4: Purification can be challenging due to the presence of polar byproducts and baseline material. Consider the following strategies:
-
Aqueous Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a very effective purification method.[5] A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective.[5]
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[6]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using this compound (Pilot Scale)
This protocol provides a general guideline for a pilot-scale Fischer indole synthesis. Note: This is a generalized procedure and should be optimized for the specific carbonyl compound being used. A thorough risk assessment should be conducted before commencing any scale-up operation.
Materials:
-
This compound
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)
-
Suitable solvent (e.g., toluene, xylene, or a higher boiling point alcohol)
-
Aqueous base for neutralization (e.g., sodium bicarbonate or sodium hydroxide solution)
-
Organic solvent for extraction (e.g., ethyl acetate or toluene)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Jacketed glass or stainless steel reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Receiving vessels
-
Filtration apparatus
-
Rotary evaporator or other solvent removal system
Procedure:
-
Reaction Setup: In a suitably sized reactor, charge the this compound and the carbonyl compound in the chosen solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas such as nitrogen or argon.
-
Catalyst Addition: Add the acid catalyst to the mixture. For solid catalysts, they can be added directly. For liquid or highly reactive catalysts, consider adding them portion-wise or via an addition funnel to control any initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture by adding an aqueous base. Monitor the pH and temperature during this step.
-
Separate the organic layer. If the reaction was run in a water-immiscible solvent like toluene, this can also serve as the extraction solvent, minimizing wastewater.[7]
-
Extract the aqueous layer with an additional portion of the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to crystallize the indole product.[1]
-
-
Purification:
-
The crude product may be of high purity and not require further purification.
-
If necessary, recrystallize the product from a suitable solvent or solvent mixture.[5]
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and conditions for the Fischer indole synthesis. These values are illustrative and will require optimization for specific substrates and scales.
Table 1: Comparison of Fischer Indole Synthesis Methods and Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Batch (Conventional Heating) | ZnCl₂ | Ethanol | Reflux | 2-24 h | 40-80 | [3] |
| Batch (Conventional Heating) | Polyphosphoric Acid (PPA) | None or Xylene | 80-160 | 1-5 h | 50-90 | [3] |
| Batch (Conventional Heating) | p-TsOH·H₂O | Ethanol | Reflux | 48 h | ~40 | [3] |
| Microwave-Assisted | Acetic Acid | None or High-boiling solvent | 150-220 | 5-30 min | 60-95 | [8] |
| Continuous Flow | H₂SO₄ | Acetic Acid | 200 | ~3 min | 96 | [4] |
| Continuous Flow | None (catalyst-free) | DMSO/H₂O/AcOH | 110 | 20 min | >90 | [9] |
Table 2: Safety and Handling of this compound
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled.[10] | Wear protective gloves, protective clothing, eye protection, and face protection.[10] |
| Causes skin and serious eye irritation.[10] | Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[10] |
| May cause respiratory irritation.[10] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 2,4,6-Trichlorophenylhydrazine and 2,4-Dinitrophenylhydrazine for Carbonyl Derivatization
For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds (aldehydes and ketones) is a critical aspect of various analytical workflows. Derivatization of these compounds is a common strategy to enhance their detection by chromatography. This guide provides a detailed comparison of two prominent derivatizing agents: 2,4,6-Trichlorophenylhydrazine (TCPH) and the more traditional 2,4-Dinitrophenylhydrazine (DNPH).
This publication objectively evaluates the performance of these two reagents, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes and experimental workflows.
At a Glance: Key Performance and Physicochemical Properties
The selection of a derivatizing agent is often a trade-off between sensitivity, selectivity, and the stability of the resulting derivatives. The following table summarizes the key characteristics of TCPH and DNPH to aid in this decision-making process.
| Property | This compound (TCPH) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Molecular Formula | C₆H₅Cl₃N₂[1] | C₆H₆N₄O₄[2] |
| Molecular Weight | 211.48 g/mol [1] | 198.14 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1] | Red to orange powder[2] |
| Melting Point | 140-142 °C[1] | 198-202 °C (decomposes)[2] |
| Solubility | Soluble in acetone and benzene; insoluble in water.[1] | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[3] |
| Primary Application | Derivatization for HPLC analysis, pharmaceutical intermediate.[1] | Qualitative and quantitative analysis of aldehydes and ketones.[3] |
| Derivative Color | Colorless (requires UV detection) | Yellow, orange, or red crystalline precipitate.[3] |
| LOD (Formaldehyde) | 0.3 ng/mL (HPLC-UV) | 0.02 µg/m³ (in air, HPLC-DAD)[4], 33.9 to 104.5 ng/mL (for various carbonyls, UHPLC/UV)[5] |
| LOQ (Formaldehyde) | 1.0 ng/mL (HPLC-UV) | 181.2 to 396.8 ng/mL (for various carbonyls, UHPLC/UV)[5] |
| Reaction Time | 20 minutes (optimized for formaldehyde) | 20 minutes to 1 hour (varies with carbonyl and conditions).[6][7] |
| Derivative Stability | Stable for at least 120 minutes at room temperature. | Generally stable, but can form E/Z isomers.[8] |
Reaction Mechanism and Experimental Workflows
The derivatization of carbonyl compounds by both TCPH and DNPH follows a nucleophilic addition-elimination reaction, resulting in the formation of a stable hydrazone derivative. This reaction is foundational to their use in analytical chemistry.
Caption: General reaction mechanism of a carbonyl compound with a phenylhydrazine.
The typical experimental workflow for utilizing these derivatizing agents in a research setting involves sample preparation, the derivatization reaction itself, and subsequent analysis, most commonly by High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for carbonyl analysis using derivatization.
Experimental Protocols
Derivatization of Formaldehyde with this compound (TCPH)
This protocol is adapted from a validated HPLC method for the determination of formaldehyde.
Materials:
-
This compound (TCPH), 99% purity
-
Acetonitrile (HPLC grade)
-
Sodium Hydroxide (NaOH) solution, 0.5 M
-
Standard or sample extract containing formaldehyde
-
Water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the derivatization solution by dissolving 75 mg of TCPH in 50 mL of acetonitrile. This solution should be prepared fresh daily.
-
In a sample vial, mix 1 mL of the standard or sample extract with 1 mL of the TCPH derivatization solution.
-
Add 0.1 mL of 0.5 M NaOH solution to the mixture.
-
Heat the mixture in a water bath at 70 °C for 20 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting solution containing the formaldehyde-TCPH derivative is now ready for injection into the HPLC system.
Optimized Conditions:
-
Derivatization Temperature: 70 °C
-
Heating Duration: 20 minutes
-
TCPH Concentration: 1500 µg/mL
-
NaOH Concentration: 0.5 M
Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)
This is a general protocol based on EPA Method 8315A for the analysis of various carbonyl compounds.[9]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (commercially available or prepared)
-
Citrate buffer
-
6M Hydrochloric Acid (HCl) and 6M Sodium Hydroxide (NaOH) for pH adjustment
-
Heated orbital shaker
-
Methylene chloride (for extraction)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
For aqueous samples, adjust the pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH. For analytes other than formaldehyde, add 4 mL of citrate buffer.
-
Add 6 mL of DNPH reagent to the sample.
-
Seal the container and place it in a heated (40 °C) orbital shaker for 1 hour.[9]
-
After the reaction, the derivatized compounds (hydrazones) can be extracted from the aqueous solution using methylene chloride.
-
The methylene chloride extract is then concentrated and the solvent is exchanged with acetonitrile.
-
The final solution is then ready for HPLC analysis.
Note: The optimal reaction conditions, including time and temperature, may vary depending on the specific carbonyl compound being analyzed.[6][7]
Performance Comparison and Discussion
This compound (TCPH) has demonstrated high sensitivity for the detection of formaldehyde, with reported LOD and LOQ values in the low ng/mL range. The derivatization protocol is relatively straightforward and offers good derivative stability. The resulting TCPH-hydrazones are colorless, necessitating UV detection for their quantification. Its primary documented application is as a pharmaceutical intermediate, with more recent research exploring its potential as a derivatizing agent.[1]
2,4-Dinitrophenylhydrazine (DNPH) is a well-established and widely used reagent for both qualitative and quantitative analysis of carbonyls.[3] A significant advantage of DNPH is the formation of colored precipitates, which can serve as a preliminary qualitative indicator.[10] The melting points of the purified hydrazone crystals are sharp and can be used to identify the original carbonyl compound. However, the derivatization with DNPH can lead to the formation of E/Z stereoisomers of the hydrazones, which can complicate chromatographic separation and quantification.[8] While generally stable, the hydrazone derivatives may degrade over time.[3] The reported detection limits for DNPH derivatives are typically in the ng/mL to µg/m³ range, depending on the analytical technique and the specific carbonyl compound.[4][5]
Conclusion
Both this compound and 2,4-Dinitrophenylhydrazine are effective reagents for the derivatization of carbonyl compounds for analytical purposes.
-
2,4-Dinitrophenylhydrazine (DNPH) remains a robust and versatile choice, particularly for qualitative screening due to the formation of colored derivatives and for well-established quantitative methods. Its extensive historical use means a wealth of literature and standardized methods are available.
-
This compound (TCPH) presents itself as a promising alternative, especially in applications requiring high sensitivity for specific carbonyls like formaldehyde. The lack of colored derivatives is not a significant drawback with modern UV detectors. Further research is warranted to explore its applicability to a broader range of aldehydes and ketones and to directly compare its performance against DNPH under identical conditions.
The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the target analytes, the required sensitivity, and the available analytical instrumentation.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 4. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. study.com [study.com]
alternative reagents to 2,4,6-Trichlorophenylhydrazine for indole synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole scaffolds, the choice of reagents is paramount to achieving desired yields, purity, and functional group tolerance. While 2,4,6-trichlorophenylhydrazine is a viable reagent in Fischer indole synthesis, a range of alternatives offer distinct advantages in terms of reactivity, safety, and accessibility. This guide provides an objective comparison of various substituted phenylhydrazines and introduces modern synthetic routes that bypass the traditional Fischer methodology, supported by experimental data and detailed protocols.
Fischer Indole Synthesis: A Comparative Analysis of Substituted Phenylhydrazines
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency.
Influence of Substituents on Reactivity:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups enhance the electron density of the phenylhydrazine ring. This increased nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement step of the mechanism, often leading to higher yields and requiring milder reaction conditions.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂) and chloro (-Cl), as in the case of this compound, decrease the electron density of the ring. This can hinder the reaction, necessitating harsher conditions (e.g., stronger acids, higher temperatures) and potentially leading to lower yields.[2][3]
Data Presentation: Fischer Indole Synthesis with Various Phenylhydrazines
The following table summarizes the performance of different substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative overview of their reactivity.
| Phenylhydrazine Reagent | Carbonyl Partner | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | 170 | 0.1 | 72-80 | [4] |
| p-Tolylhydrazine | Methyl isopropyl ketone | Acetic acid | Room Temp. | N/A | 87 | [5] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temp. | N/A | 88 | [6] |
| p-Methoxyphenylhydrazine | Acetophenone | Acetic acid | Reflux | 2.25 | 85 | [2] |
| p-Chlorophenylhydrazine | Methyl isopropyl ketone | Sulphuric acid/Water | 95-100 | 3 | 86 | [5] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 30 | [3] |
Experimental Protocols for Fischer Indole Synthesis
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (In situ or Isolated): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the corresponding ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[2][7] Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to form the phenylhydrazone.[2]
-
Cyclization: Add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or glacial acetic acid if not already used as the solvent) to the reaction mixture. Heat the mixture to the required temperature (ranging from room temperature to 170°C or higher) and monitor the reaction by thin-layer chromatography (TLC).[2][4]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[2][4]
Workflow for Fischer Indole Synthesis
Caption: General workflow of the Fischer indole synthesis.
Modern Alternatives to the Fischer Indole Synthesis
While the Fischer synthesis is a classic and widely used method, several modern alternatives offer advantages such as milder reaction conditions, broader substrate scope, and different regioselectivity.
Borsche–Drechsel Cyclization
A specific application of the Fischer indole synthesis, the Borsche–Drechsel cyclization, is used to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones.[8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.[8]
-
Addition of Ketone: Heat the mixture to reflux with stirring. Add cyclohexanone (1.0-1.2 eq) dropwise to the refluxing solution over 30 minutes.[8]
-
Cyclization: Continue heating at reflux for an additional 2-4 hours, monitoring the reaction by TLC.[8]
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[8]
Larock Indole Synthesis
This palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. It is a versatile method for producing various indole derivatives.[11][12]
-
Reaction Setup: To an oven-dried flask, add Pd(OAc)₂ (catalyst), a suitable ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).[11]
-
Addition of Reagents: Add the ortho-iodoaniline (1.0 eq), the alkyne (2-5 eq.), and a chloride source like LiCl.[11]
-
Reaction Conditions: Add the solvent (e.g., DMF or NMP) and heat the mixture under an inert atmosphere at the specified temperature (typically 110-130°C) until the starting material is consumed (monitored by TLC or GC).[11]
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Buchwald-Hartwig Amination Approach
While not a direct indole synthesis, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14] It can be a key step in multi-step syntheses of complex indoles, for example, by coupling a suitably functionalized aniline with a partner that can subsequently be cyclized to form the indole ring.
-
Reaction Setup: In a glovebox, combine a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄) in a reaction vessel.[15][16]
-
Addition of Reagents: Add the aryl halide (1.0 eq), the amine (1.2 eq), and the solvent (e.g., toluene or THF).[16]
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 65-100°C) for the specified time.[16]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Comparative Overview of Indole Synthesis Methods
| Method | Key Reagents | Catalyst | Advantages | Disadvantages |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids | Well-established, readily available starting materials | Requires acidic conditions, can have limited functional group tolerance, potential for low yields with EWGs |
| Borsche–Drechsel Cyclization | Arylhydrazine, Cyclohexanone | Acid | Efficient for tetrahydrocarbazoles | Limited to cyclohexanone and its derivatives |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Palladium(II) | High versatility, good yields, milder conditions than Fischer | Requires palladium catalyst and halogenated starting materials |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium(0) | Broad substrate scope, excellent for C-N bond formation | Not a direct indole synthesis, requires multi-step approach for indole core |
Logical Framework for Selecting an Indole Synthesis Method
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 10. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Quantification of 2,4,6-Trichlorophenylhydrazine
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4,6-Trichlorophenylhydrazine, a key chemical intermediate, is critical for ensuring product quality and process control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for this purpose, complete with experimental protocols and performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity, making it ideal for separating the target compound from impurities and degradation products.
Experimental Protocol: HPLC Method Validation
A reverse-phase HPLC method is proposed for the quantification of this compound.
Chromatographic Conditions:
-
Column: Newcrom R1, C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Validation Parameters:
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Performance Data
The following table summarizes the expected performance of a validated HPLC method for this compound quantification.
| Validation Parameter | HPLC Method |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of hydrazines, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. It can be used for both targeted and non-targeted analysis.[2]
Experimental Protocol: GC-MS
-
Derivatization: Due to the polar nature of hydrazines, derivatization is often required to improve volatility and chromatographic performance. A common approach involves reaction with a derivatizing agent like acetic anhydride to form a more volatile ester.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A gradient program starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Spectrophotometry
Spectrophotometric methods are simpler and more accessible but may lack the specificity of chromatographic methods. These methods often rely on a color-forming reaction.
Experimental Protocol: Spectrophotometry
-
Derivatization: this compound can be reacted with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to form a colored product.[3]
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer.
-
Quantification: The concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standards.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorption of a colored derivative |
| Specificity | High | Very High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Preparation | Simple dissolution | Often requires derivatization | Derivatization required |
| Advantages | Robust, reliable, and widely applicable. | Excellent for identification and confirmation. | Simple, rapid, and cost-effective. |
| Disadvantages | Requires specialized equipment and solvents. | Can be complex and may require derivatization. | Prone to interference from other compounds. |
HPLC Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
References
Spectroscopic Showdown: Unraveling the Structure of 2,4,6-Trichlorophenylhydrazone
A Comprehensive Comparison with 2,4-Dinitrophenylhydrazone Derivatives for Unambiguous Structural Confirmation
In the realm of chemical analysis, the precise structural elucidation of newly synthesized compounds is paramount. For researchers, scientists, and professionals in drug development, the ability to unequivocally confirm the structure of a molecule is a cornerstone of reliable and reproducible research. This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of 2,4,6-trichlorophenylhydrazone, using the well-characterized acetaldehyde 2,4-dinitrophenylhydrazone as a benchmark for comparison.
The formation of a hydrazone from a carbonyl compound and a hydrazine is a classic chemical transformation. The resulting C=N double bond and the specific substituents on the aromatic ring give rise to a unique spectroscopic fingerprint. By examining the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can piece together the molecular puzzle and confirm the successful synthesis of the target molecule.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material, 2,4,6-trichlorophenylhydrazine, and the comparative compound, acetaldehyde 2,4-dinitrophenylhydrazone. The predicted data for the target compound, acetaldehyde 2,4,6-trichlorophenylhydrazone, is also presented to guide researchers in their analytical endeavors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | N-H Proton | Aldehyde-derived Protons | Solvent |
| This compound | 7.35 (s, 2H) | 4.85 (br s, 1H), 6.95 (br s, 2H) | - | DMSO-d₆ |
| Acetaldehyde 2,4,6-Trichlorophenylhydrazone (Predicted) | ~7.4-7.6 (s, 2H) | ~10.5-11.5 (s, 1H) | ~7.5-7.8 (q, 1H, CH), ~2.0-2.2 (d, 3H, CH₃) | CDCl₃/DMSO-d₆ |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | 9.12 (d, 1H), 8.32 (dd, 1H), 7.95 (d, 1H) | 11.1 (s, 1H) | 7.65 (q, 1H, CH), 2.12 (d, 3H, CH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=N Carbon | Aldehyde-derived Carbons | Solvent |
| This compound | 145.2, 128.9, 123.5, 118.7 | - | - | DMSO-d₆ |
| Acetaldehyde 2,4,6-Trichlorophenylhydrazone (Predicted) | ~140-145, ~128-130, ~125-128 | ~140-145 | ~15-20 (CH₃) | CDCl₃/DMSO-d₆ |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | 145.1, 137.8, 130.1, 129.2, 123.5, 116.8 | 144.2 | 16.2 (CH₃) | DMSO-d₆ |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-Cl Stretch | NO₂ Stretches |
| This compound | 3300-3400 | - | 700-850 | - |
| Acetaldehyde 2,4,6-Trichlorophenylhydrazone (Predicted) | ~3300 | ~1620-1650 | ~700-850 | - |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | ~3310 | ~1616 | - | ~1510, ~1330 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 210, 212, 214 (isotope pattern) | 175, 140, 108 |
| Acetaldehyde 2,4,6-Trichlorophenylhydrazone (Predicted) | 236, 238, 240 (isotope pattern) | Fragments corresponding to loss of CH₃, N₂, and cleavage of the N-N bond. |
| Acetaldehyde 2,4-Dinitrophenylhydrazone | 224 | 194, 164, 122 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and the specific properties of the compound being analyzed.
Synthesis of Hydrazones
A general procedure for the synthesis of hydrazones involves the condensation reaction between a carbonyl compound (e.g., acetaldehyde) and a hydrazine (e.g., this compound or 2,4-dinitrophenylhydrazine) in a suitable solvent, often with a catalytic amount of acid.
Procedure:
-
Dissolve the hydrazine derivative in a suitable solvent such as ethanol or methanol.
-
Add a few drops of a catalytic acid (e.g., acetic acid or sulfuric acid).
-
Add the carbonyl compound dropwise to the hydrazine solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The resulting hydrazone often precipitates out of the solution upon formation or after cooling.
-
The solid product is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The data provides information about the molecular weight and fragmentation pattern of the molecule.
Visualizing the Path to Structural Confirmation
The following diagrams illustrate the logical workflow and the interplay of different spectroscopic techniques in the confirmation of a chemical structure.
Caption: Workflow for the synthesis and spectroscopic confirmation of a hydrazone structure.
Caption: Logical relationship of spectroscopic data for structural confirmation.
A Comparative Guide to Analytical Methods for 2,4,6-Trichlorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
While dedicated commercial analytical standards for 2,4,6-Trichlorophenylhydrazine are not widely available, this guide provides a comprehensive comparison of analytical methodologies for its characterization and quantification. This information is crucial for researchers who may need to synthesize this compound in-situ for use as a derivatization reagent or for those monitoring it as a process impurity.
Overview of Analytical Techniques
The analysis of this compound can be effectively achieved through several chromatographic techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution from other isomers, or compatibility with mass spectrometry for definitive identification. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Typical Column | Reverse-phase columns, such as C18, are commonly used.[1][2] | Low-polarity capillary columns, like those with a 5% diphenyl/95% dimethyl polysiloxane phase, are suitable.[3] |
| Mobile/Carrier Gas | A mixture of acetonitrile and water is a common mobile phase.[1][4] | Inert gases like helium or nitrogen are used as the carrier gas. |
| Detection | UV detection is standard. For derivatized formaldehyde, a wavelength of 222 nm has been reported.[4] | Mass spectrometry provides high selectivity and structural information.[5][6] |
| Advantages | Robust, widely available, and suitable for non-volatile or thermally labile compounds. The method can be scaled for preparative separations to isolate impurities.[1] | Offers high sensitivity and specificity, providing definitive identification through mass spectra. |
| Considerations | Mobile phase composition may need optimization for best resolution. For MS compatibility, volatile buffers like formic acid should be used instead of phosphoric acid.[1] | The compound must be thermally stable and volatile. Derivatization may sometimes be necessary to improve chromatographic properties.[7] |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using HPLC and for its synthesis.
1. HPLC Method for the Analysis of this compound
This method is adapted from a general approach for separating phenylhydrazine compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For applications requiring mass spectrometry, formic acid should be substituted for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. The specific wavelength should be optimized for this compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes.
-
Inject the standards and the sample solution.
-
Monitor the separation and record the peak areas.
-
Construct a calibration curve to quantify the analyte in the sample.
-
2. Synthesis of this compound
A common route for the synthesis of this compound involves the chlorination of a phenylhydrazine derivative.[8][9]
-
Reactants: Phenylhydrazine, succinic anhydride, and a chlorinating agent like sulfuryl chloride.[9]
-
Procedure (summarized):
-
React phenylhydrazine with succinic anhydride in a suitable solvent to form an intermediate.
-
The intermediate is then chlorinated.
-
The chlorinated intermediate undergoes hydrolysis to yield this compound.[9]
-
The final product can be purified by recrystallization from a solvent like ethanol.[9]
-
The purity of the synthesized compound should be verified using an analytical method such as HPLC or by its melting point, which is reported to be in the range of 140-142 °C.[9][10]
-
Workflow and Pathway Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analytical qualification of this compound.
Application in Derivatization
This compound is a valuable reagent for the derivatization of carbonyl compounds, such as formaldehyde, to enable their analysis by HPLC.[4]
Caption: Derivatization of a carbonyl compound with TCPH for HPLC analysis.
References
- 1. Separation of Hydrazine, (2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. US4772747A - Preparation of this compound - Google Patents [patents.google.com]
- 9. US5041667A - Process for producing chlorophenylhydrazine compounds - Google Patents [patents.google.com]
- 10. This compound | 5329-12-4 [chemicalbook.com]
A Comparative Review of 2,4,6-Trichlorophenylhydrazine Applications in Chemical Synthesis and Biological Systems
For researchers, scientists, and professionals in drug development, 2,4,6-trichlorophenylhydrazine emerges as a versatile reagent with significant applications in the synthesis of heterocyclic compounds and as a precursor to biologically active molecules. This guide provides a comparative analysis of its utility, focusing on its role in the Fischer indole synthesis and in the development of potent antiglycation agents, benchmarked against alternative synthetic strategies and compounds.
Overview of this compound
This compound is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring a phenyl ring substituted with three chlorine atoms and a hydrazine group, makes it a valuable intermediate in the pharmaceutical industry.[1][3] The electron-withdrawing nature of the chlorine atoms significantly influences its reactivity and the properties of its derivatives.
Application in the Synthesis of Antiglycation Agents
One of the most promising applications of this compound is in the synthesis of hydrazone derivatives that exhibit potent antiglycation activity. Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, Alzheimer's, and cardiovascular disease.
A study on a series of 35 novel 2,4,6-trichlorophenyl hydrazones demonstrated their significant in vitro antiglycation potential.[1] Several of these derivatives exhibited superior activity compared to the standard antiglycation agent, rutin.
Comparative Analysis of Antiglycation Activity
The following table summarizes the antiglycation activity (IC50 values) of selected 2,4,6-trichlorophenylhydrazone derivatives compared to the standard, rutin, and other classes of hydrazone-based antiglycation agents.
| Compound | Class | IC50 (µM) | Reference |
| 2,4,6-Trichlorophenylhydrazone 14 | 2,4,6-Trichlorophenylhydrazone | 27.2 ± 0.00 | [1] |
| 2,4,6-Trichlorophenylhydrazone 18 | 2,4,6-Trichlorophenylhydrazone | 55.7 ± 0.00 | [1] |
| Rutin (Standard) | Flavonoid | 70 ± 0.50 | [1] |
| 4-Methoxybenzoylhydrazone 1 | 4-Methoxybenzoylhydrazone | 216.52 ± 4.2 | |
| 4-Methoxybenzoylhydrazone 6 | 4-Methoxybenzoylhydrazone | 227.75 ± 0.53 | |
| Azolotriazine Derivative 9g | Azolotriazine | 999.0 | |
| Aminoguanidine (Standard) | Hydrazine | 2134.5 |
Lower IC50 values indicate higher antiglycation activity.
The data clearly indicates that certain 2,4,6-trichlorophenylhydrazone derivatives are significantly more potent antiglycation agents than the commonly used standard, rutin, and other reported hydrazone derivatives. This highlights the potential of the 2,4,6-trichlorophenyl scaffold in designing novel and effective inhibitors of AGE formation.
Experimental Protocols
General Procedure for the Synthesis of 2,4,6-Trichlorophenylhydrazones:
A solution of this compound (1 mmol) in 10 mL of ethanol is added to a solution of the respective aldehyde or ketone (1 mmol) in 10 mL of ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.[1]
In Vitro Antiglycation Assay:
A solution of bovine serum albumin (BSA) (10 mg/mL) is incubated with glucose (500 mM) in a 0.1 M phosphate buffer (pH 7.4) in the presence of the test compounds at various concentrations. The reaction mixture is incubated at 37°C for 7 days. The formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm. The percentage inhibition of glycation is calculated using the formula:
% Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100
The IC50 value, the concentration of the compound that inhibits 50% of AGE formation, is then determined.
Workflow for Antiglycation Agent Development
Workflow for the synthesis and evaluation of 2,4,6-trichlorophenylhydrazone derivatives as antiglycation agents.
Application in Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, which are important structural motifs in many natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine with an aldehyde or a ketone.
The substitution pattern on the phenylhydrazine ring significantly influences the outcome of the Fischer indole synthesis. The presence of electron-withdrawing groups, such as the three chlorine atoms in this compound, can affect the reactivity of the hydrazine and the subsequent cyclization step. While specific yield data for the Fischer indole synthesis using this compound to form simple indoles is not extensively reported in the reviewed literature, its application in forming substituted heterocyclic systems is documented. For instance, the reaction of this compound with 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of hydrochloric acid catalyst resulted in the corresponding hydrazone in a high yield of 95%.[4] This demonstrates its utility in condensation reactions to form precursors for more complex heterocyclic systems.
Comparative Yields in Fischer-type Reactions
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| This compound | 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Corresponding Hydrazone | 95 | [4] |
| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Methyl indolenines | High | [5] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Nitroindolenine | 53 | [5] |
| Aniline (forms phenylhydrazone in situ) | Cyclohexanone | Tetrahydrocarbazole | 87 | [6] |
| p-Chloroaniline (forms phenylhydrazone in situ) | Methyl isopropyl ketone | 2,3,3-Trimethyl-5-chloro-3-H-indole | 86 | [6] |
The high yield obtained with this compound in the formation of a complex hydrazone suggests its efficiency in the initial step of Fischer-type syntheses. Further investigation is required to determine its efficacy in the subsequent cyclization to form indole rings and to compare it directly with other substituted phenylhydrazines in this context.
General Experimental Protocol for Fischer Indole Synthesis
A mixture of the substituted phenylhydrazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) is heated in the presence of an acid catalyst. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. The reaction can be carried out in a solvent like ethanol or acetic acid, or neat. The reaction temperature and time vary depending on the reactivity of the substrates. Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the indole product.[5][7]
Fischer Indole Synthesis Pathway
Generalized reaction pathway for the Fischer Indole Synthesis.
Application as a Pharmaceutical Intermediate
Conclusion
This compound is a valuable reagent with demonstrated applications in the synthesis of biologically active compounds. Its derivatives have shown exceptional promise as antiglycation agents, outperforming standard compounds. While its application in the Fischer indole synthesis is established for forming hydrazone precursors to complex heterocycles, more quantitative data is needed to fully assess its performance in indole ring formation compared to other substituted phenylhydrazines. Its role as a pharmaceutical intermediate suggests its importance in medicinal chemistry, although specific drug synthesis pathways utilizing this compound are not widely disclosed. Future research focusing on the exploration of its derivatives for various biological targets and a more detailed investigation into its utility in diverse heterocyclic syntheses would be highly beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | 2724-66-5 | Benchchem [benchchem.com]
- 3. This compound | 5329-12-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. US4772747A - Preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to Substituted Phenylhydrazines for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and selectivity of analytical methods, the choice of a derivatization reagent is critical. Substituted phenylhydrazines are a versatile class of reagents used to modify analytes, particularly those containing carbonyl or carboxyl groups, to improve their chromatographic behavior and detection characteristics. This guide provides a comparative analysis of commonly used substituted phenylhydrazines, supported by experimental data, to facilitate the selection of the optimal reagent for specific analytical applications.
The derivatization of target molecules with substituted phenylhydrazines introduces a phenylhydrazone moiety, which can enhance ultraviolet (UV) absorbance or enable fluorescent or electrochemical detection. This is particularly valuable for compounds that lack a strong chromophore or are not readily ionizable for mass spectrometry (MS). The substituents on the phenyl ring play a crucial role in modulating the reactivity of the hydrazine group and the properties of the resulting derivative.
Performance Comparison of Substituted Phenylhydrazines
The selection of a suitable substituted phenylhydrazine depends on several factors, including the nature of the analyte, the analytical technique employed (e.g., HPLC-UV, LC-MS), and the desired sensitivity. The following table summarizes the performance characteristics of several commonly used substituted phenylhydrazines based on published experimental data.
| Derivatization Reagent | Target Analytes | Key Performance Characteristics | Detection Method | Reference |
| Phenylhydrazine | Carbonyl compounds, Oligosaccharides | Forms stable phenylhydrazone derivatives, increases UV sensitivity and allows for MS detection.[1] | HPLC-UV, LC-MS | [1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Forms stable hydrazones, provides strong UV absorbance.[2][3] However, E/Z isomerization can lead to multiple peaks for a single analyte.[2] | HPLC-UV | [2][3] |
| 3-Nitrophenylhydrazine (3-NPH) | Short-chain fatty acids (SCFAs), N-Acyl Glycines, Carbonyl, Carboxyl, and Phosphoryl containing metabolites | Good retention capacity in reversed-phase LC.[4] Enables sensitive detection in LC-MS/MS.[4][5] The derivatization is efficient and the derivatives are stable under optimized conditions.[5] | LC-MS/MS | [5] |
| 4-Nitrobenzaldehyde (as a reagent for phenylhydrazines) | Phenylhydrazines | Forms a derivative with a significant redshift in maximum absorption wavelength (416 nm), reducing matrix interference. Achieves low limits of detection (LOD) and quantification (LOQ). | HPLC-UV | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for derivatization using substituted phenylhydrazines.
Derivatization of Short-Chain Fatty Acids (SCFAs) with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted from a study comparing different derivatization reagents for SCFA analysis.[4]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile
-
Water
-
Hexane
-
SCFA standards
-
Sample (e.g., human serum)
Procedure:
-
Sample Preparation: To 50 µL of serum sample, add an internal standard solution and 450 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Derivatization Reaction:
-
Take 100 µL of the supernatant or SCFA standard solution.
-
Add 50 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.
-
Vortex and incubate the mixture at 40°C for 30 minutes.
-
-
Extraction:
-
After incubation, add 500 µL of hexane to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Discard the upper hexane layer. Repeat the extraction step.
-
Evaporate the remaining aqueous layer to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)
This is a general protocol for the derivatization of aldehydes and ketones for HPLC-UV analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile
-
Sulfuric acid (concentrated)
-
Carbonyl compound standards
-
Sample containing carbonyl compounds
Procedure:
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile (e.g., 0.5 mg/mL) and add a small amount of concentrated sulfuric acid as a catalyst (e.g., 1 µL per mL of solution).
-
Derivatization Reaction:
-
To a known volume of the sample or standard solution in a vial, add an excess of the DNPH reagent solution.
-
Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes). The reaction completion can be monitored by the formation of a yellow/orange precipitate of the dinitrophenylhydrazone.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the solution can be directly injected into the HPLC system if the sample matrix is simple.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the derivatives.
-
-
HPLC Analysis:
-
Separate the DNPH derivatives using a suitable reversed-phase HPLC column.
-
Detect the derivatives using a UV detector at a wavelength where the dinitrophenylhydrazones have maximum absorbance (typically around 360-365 nm).
-
Visualizing the Derivatization Workflow and Logic
To better understand the derivatization process, the following diagrams illustrate a typical experimental workflow and the logical relationship of the key components in a derivatization reaction.
Caption: Experimental workflow for derivatization.
Caption: Logic of derivatization for enhanced detection.
Conclusion
The choice of a substituted phenylhydrazine for derivatization is a critical decision in analytical method development. While DNPH is a classic reagent for carbonyl analysis with strong UV absorbance, issues with isomerization can arise.[2] 3-NPH has emerged as a versatile reagent, particularly for LC-MS applications, demonstrating high sensitivity for a broader range of analytes including carboxylic acids.[4][5][7] The selection should be guided by the specific requirements of the analysis, including the target analyte, the available instrumentation, and the desired level of sensitivity. The provided protocols and workflows offer a starting point for the practical implementation of these powerful derivatization strategies.
References
- 1. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Trichlorophenylhydrazine
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing orthogonal analytical methods is crucial for a comprehensive purity assessment.[1] Spectroscopic and chromatographic techniques are the most powerful tools for identifying and quantifying the target compound and any potential impurities, such as unreacted starting materials, by-products, or degradation products. The choice of method depends on the specific information required, available instrumentation, and the desired level of precision.
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity percentage (area %), impurity profile, retention time. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; widely used for purity assays (≥95%).[2][3] | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Purity percentage, identification of volatile impurities, molecular weight confirmation. | Excellent separation efficiency; provides structural information about impurities.[4] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar compounds like hydrazines.[4][5] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for concentration measurement against a certified internal standard. | Absolute purity determination without a specific reference standard of the analyte; structural confirmation. | Provides absolute quantification; non-destructive; highly accurate and precise; orthogonal to chromatographic methods.[1][3] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard and careful experimental setup. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point range close to the literature value indicates high purity. | Simple, fast, and inexpensive initial check of purity.[6][7] | Insensitive to small amounts of impurities; isomeric impurities may not be detected.[7] |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, and other elements. | Confirms the empirical formula of the synthesized compound. | Provides fundamental confirmation of the compound's composition. | Does not distinguish between isomers or identify specific impurities.[7] |
Experimental Workflow for Purity Assessment
A systematic workflow ensures a thorough and reliable evaluation of the synthesized 2,4,6-Trichlorophenylhydrazine. The process begins with preliminary checks and progresses to highly sensitive quantitative analyses, culminating in a final purity assignment based on converging evidence from multiple techniques.
Caption: Workflow for purity assessment of synthesized this compound.
Detailed Experimental Protocols
The following protocols provide standardized procedures for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound and a commercial reference standard in 10 mL of acetonitrile to prepare 100 µg/mL solutions.
-
Analysis: Inject the sample and standard solutions. Calculate the purity by the area percentage method, where Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Note: Hydrazines can be reactive and may require derivatization for robust GC analysis.[5] A common method involves reaction with acetone to form the more stable acetone azine.
-
Derivatization:
-
To 1 mg of the sample in a GC vial, add 1 mL of acetone containing 0.1% formic acid (as a catalyst).
-
Vortex the mixture and allow it to react for 15 minutes at room temperature.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Analysis Mode: Full scan (m/z 50-500).
-
Analysis: Identify the main peak corresponding to the derivatized product and search for any impurity peaks. Use the MS library to tentatively identify impurities.
Quantitative NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic anhydride (high purity, certified reference material).
-
Solvent: Acetone-d6.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound and ~5 mg of maleic anhydride into a vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of Acetone-d6.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved, non-overlapping signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Carefully integrate both signals (I_Analyte and I_IS).
-
Calculate the purity using the following formula: Purity (w/w %) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (m_IS / m_Analyte) x 100 Where: N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.
-
Comparative Data Summary
The following table presents a hypothetical but realistic data set comparing a newly synthesized batch of this compound against a commercially available, high-purity reference standard.
Table 2: Purity Analysis Data Comparison
| Parameter | Synthesized Sample | Commercial Reference Standard (>98%) | Method |
| Appearance | Off-white crystalline powder | White crystalline powder | Visual Inspection |
| Melting Point | 139-142°C | 141-143°C | Melting Point Apparatus |
| Purity (Area %) | 98.9% | 99.6% | HPLC-UV |
| Major Impurity | 0.6% (retention time 5.2 min) | 0.2% (retention time 4.8 min) | HPLC-UV |
| Absolute Purity (w/w %) | 98.5% ± 0.4% | 99.2% ± 0.3% | qNMR |
| Molecular Ion (M+H)⁺ | Confirmed (m/z 211.0) | Confirmed (m/z 211.0) | LC-MS |
| Elemental Analysis (%C, %H, %N) | Matches theoretical values within ±0.4% | Matches theoretical values within ±0.3% | Combustion Analysis |
The comprehensive analysis confirms the identity and high purity of the synthesized this compound. The data obtained from orthogonal methods (HPLC and qNMR) are in close agreement, providing strong confidence in the purity assessment. The synthesized material shows a purity level (98.5-98.9%) comparable to the commercial reference standard and is suitable for most research and development applications, where a purity of ≥95% is generally required.[2] This multi-technique approach ensures a robust and reliable characterization, critical for advancing scientific discovery and drug development pipelines.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identity determination and purity testing [chemcon.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. sielc.com [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Cross-Validation of Analytical Methods for 2,4,6-Trichlorophenylhydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2,4,6-Trichlorophenylhydrazine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a detailed overview of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications, from routine analysis to drug development.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the process of drug development and chemical analysis, directly impacting the accuracy and reliability of results. The following table summarizes the key performance parameters of HPLC and GC-MS for the analysis of this compound and related compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | Typically >0.99 |
| Accuracy (Recovery) | 92.0-101.7%[1] | Method dependent, generally high |
| Precision (% Relative Standard Deviation, %RSD) | <2.2%[1] | Generally <15% |
| Limit of Detection (LOD) | Method dependent, can be in the low ng/mL range.[1] | Can achieve low µg/mL to pg/mL levels |
| Limit of Quantification (LOQ) | 1.0 ng/mL (as a derivative)[1] | Method dependent |
| Specificity | Good, enhanced with specific detectors (e.g., DAD, MS) | High, especially with mass spectrometry |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the cross-validation of analytical results. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method utilizing this compound as a derivatizing agent, demonstrating its amenability to HPLC analysis.[1]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound standard or sample in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
-
HPLC Analysis:
-
Instrument: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a suitable starting point.[1] For MS-compatible methods, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20-50 μL.[1]
-
Detection Wavelength: 222 nm.[1]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve constructed from standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general principles for the analysis of semi-volatile organic compounds.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a volatile solvent (e.g., methanol, acetone).
-
Derivatization may be required to improve volatility and thermal stability, although it is often not necessary for this compound.
-
For complex matrices, extraction and clean-up steps are crucial to prevent contamination of the GC system.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-1ms).
-
Injection: A small volume (e.g., 1 µL) of the extract is injected, typically in splitless mode for higher sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, ramp to 300°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Electron ionization (EI) is a common ionization technique.
-
Identification: Confirmed by matching the retention time and the mass spectrum of the analyte with that of a reference standard. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[3]
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical signaling pathway where this compound might be investigated for its potential biological activity.
References
Safety Operating Guide
Personal protective equipment for handling 2,4,6-Trichlorophenylhydrazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,4,6-Trichlorophenylhydrazine, a chemical intermediate used in the synthesis of various drugs.[1] Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Therefore, a thorough risk assessment should be conducted before handling, and appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and vapors.[4][5] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged contact or immersion, consider double-gloving or using more robust gloves.[4] Always inspect gloves for degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect clothing and skin from splashes.[5][7] |
| Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[4][5] | |
| Respiratory Protection | Respirator | To be used in poorly ventilated areas or when handling fine powders to avoid inhalation of dust.[5] The type of respirator will depend on the specific conditions of use. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. westlab.com.au [westlab.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
